molecular formula C16H23N5O3S B2960456 1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide CAS No. 1105248-48-3

1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide

Katalognummer B2960456
CAS-Nummer: 1105248-48-3
Molekulargewicht: 365.45
InChI-Schlüssel: KFUCBNVJSGPIPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperidine-carboxamide derivative . It has the molecular formula C16H23N5O3S and a molecular weight of 365.45. It is used for research purposes.


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

The X-ray cocrystal structure of this compound with the ALK kinase domain revealed an unusual DFG-shifted conformation, allowing access to an extended hydrophobic pocket .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine-4-carboxamide derivatives include amino-dechlorination and amino-dealkoxylation .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C16H23N5O3S and a molecular weight of 365.45. More detailed physical and chemical properties are not available in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

  • Research on related compounds involves the synthesis of novel heterocyclic compounds, which are used as a basis for preparing various new chemical structures. These compounds, including analogs of the given chemical, have been studied for their potential as cyclooxygenase-1/cyclooxygenase-2 inhibitors, with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antipsychotic Agent Potential

  • Heterocyclic carboxamides, structurally related to the specified compound, have been synthesized and evaluated as potential antipsychotic agents. These analogs showed promising results in both in vitro and in vivo models for antipsychotic activity (Norman et al., 1996).

Heterocyclic Synthesis and Derivatives

  • The reaction of related compounds with various reactants has been explored to yield a range of heterocyclic derivatives. These derivatives include nicotinamide, thieno[2,3-b]pyridine, and other bicyclic and tricyclic compounds, highlighting the versatility of these chemical frameworks (Hussein et al., 2009).

Biological Activity Studies

  • Research on similar compounds includes studying their antimicrobial and analgesic activities. The structural properties of these compounds play a significant role in their bioactivity, offering insights into their potential therapeutic applications (Nosova et al., 2020).

Soluble Epoxide Hydrolase Inhibition

  • Compounds structurally related to the specified chemical have been identified as inhibitors of soluble epoxide hydrolase. This highlights their potential use in various disease models, based on their effect on key biomarkers (Thalji et al., 2013).

CGRP Receptor Antagonist Development

  • Analogous compounds have been developed as potent calcitonin gene-related peptide (CGRP) receptor antagonists. Research in this area focuses on synthesizing these compounds through various routes, demonstrating their relevance in pharmaceutical development (Cann et al., 2012).

Zukünftige Richtungen

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests potential for future research and development in this area.

Eigenschaften

IUPAC Name

1-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-11(22)18-13-4-5-14(20-19-13)25-10-2-3-15(23)21-8-6-12(7-9-21)16(17)24/h4-5,12H,2-3,6-10H2,1H3,(H2,17,24)(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUCBNVJSGPIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.